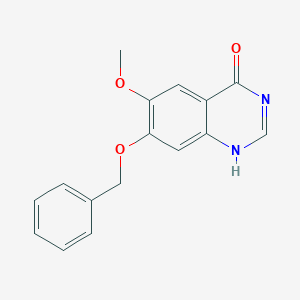

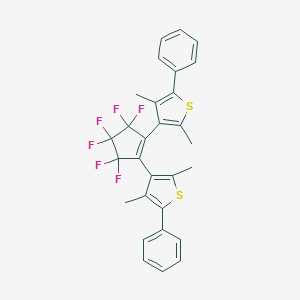

1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of DMP involves several vibrational modes, including an ethylenic stretching mode at a frequency of 1501 cm−1 . This mode exhibits instantaneous frequency and amplitude modulation due to weak coupling with another 1431 cm−1 stretching mode mediated by a vibrational mode of low frequency, i.e., around 60 cm−1 .Physical And Chemical Properties Analysis

The physical and chemical properties of DMP, particularly its electronic transport properties, have been investigated using nonequilibrium green’s function (NEGF) joined with density functional theory (DFT) . Ultraviolet radiation or visible light can convert these optical molecular switches from closed form to open form .Scientific Research Applications

Photochromic Applications

This compound is part of a family of diarylethene derivatives known for their reversible photochromic reactions, changing color upon exposure to specific wavelengths of light. This property is utilized in the development of optical data storage, where data encoding and reading can be achieved through color changes induced by light. For instance, a photochromic polymer film containing derivatives of this compound demonstrated the ability to perform three bits eight states recording, showcasing different colors upon UV irradiation, which could be selectively bleached back by visible light. This nondestructive readout capability signifies its potential for multi-state optical data storage systems (Uchida et al., 2005).

Moreover, substituent effects on infrared (IR) spectra of these diarylethene derivatives were examined for their application in non-destructive readout photochromic recording. The study provided insights into designing diarylethene derivatives for IR light-based non-destructive readout applications, indicating the versatility of these compounds in optical data storage technologies (Takata et al., 2007).

Optical and Electronic Properties

The photochromic reactions of this compound in various phases, such as single-crystalline and amorphous states, have been extensively studied. Research shows that the amorphous form of this compound can exhibit reversible color and refractive index changes with UV and visible light irradiation, which opens up possibilities for its use in smart windows and display technologies (Fukudome et al., 2001).

Additionally, the compound's single-crystalline photochromism has been analyzed, revealing that it undergoes color changes upon light irradiation due to the formation of closed-ring isomers. This property is crucial for the development of high-density recording materials and optoelectronic devices, highlighting the compound's potential in advanced material science applications (Yamada et al., 2002).

Multicolor Photochromism

The compound also demonstrates multicolor photochromism when mixed with other diarylethenes, which can produce various colors upon irradiation with light of different wavelengths. This feature is particularly promising for the creation of optoelectronic devices such as multifrequency three-dimensional optical memory media or full-color displays, offering a wide range of applications in the field of optoelectronics (Morimoto et al., 2003).

Mechanism of Action

Target of Action

It’s known that the compound is a type of diarylethene, which are often used in optical molecular switches .

Mode of Action

The compound operates as an optical molecular switch, changing its state in response to different types of light . Ultraviolet radiation or visible light can convert these optical molecular switches from closed form to open form . The conductivity changes from off state (low conductivity) to on state (high conductivity) as the molecule changes from open form to closed form .

Biochemical Pathways

The change in conductivity suggests that it could influence electron transport pathways when used in molecular electronics .

Result of Action

The primary result of the compound’s action is a change in conductivity, which is crucial for its function as an optical molecular switch . The best switching performance is obtained on the gold surface at the hollow site .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the type of light exposure (ultraviolet radiation or visible light) can determine the state of the molecular switch . Additionally, the type of electrode surface (Platinum, Gold, and Silver) and attachment sites can also affect its performance .

Future Directions

properties

IUPAC Name |

3-[2-(2,4-dimethyl-5-phenylthiophen-3-yl)-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]-2,4-dimethyl-5-phenylthiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22F6S2/c1-15-21(17(3)36-25(15)19-11-7-5-8-12-19)23-24(28(32,33)29(34,35)27(23,30)31)22-16(2)26(37-18(22)4)20-13-9-6-10-14-20/h5-14H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZAFEDVNIEMEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C2=C(C(C(C2(F)F)(F)F)(F)F)C3=C(SC(=C3C)C4=CC=CC=C4)C)C)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22F6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443914 |

Source

|

| Record name | 1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172612-67-8 |

Source

|

| Record name | 1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is photochromism, and how does 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene exhibit this property?

A1: Photochromism refers to the reversible transformation of a chemical species between two forms upon exposure to light, leading to a change in color. this compound belongs to the diarylethene family of photochromic compounds. It transitions between an open-ring form and a closed-ring form upon irradiation with specific wavelengths of light. This transformation alters its light absorption properties, leading to a noticeable color change. [, , , , , , ]

Q2: How does the surrounding environment influence the photochromic behavior of this compound?

A2: Research demonstrates that the photochromic properties of this compound are sensitive to the surrounding environment. For instance, studies have shown that its photoisomerization quantum yields and absorption spectra can be affected by the polarity and rigidity of the surrounding medium, such as when incorporated into bile salt aggregates or cyclodextrin complexes. [, ]

Q3: Can the photochromic properties of this compound be harnessed for practical applications?

A3: Yes, the reversible photoisomerization of this compound holds promise for various applications. Studies have explored its use in:

- Photochromic coatings: It can be incorporated into organic-inorganic hybrid coatings to create films that change color upon light exposure, potentially useful for smart windows or displays. [, ]

- Adhesion enhancement: Its photoisomerization can significantly enhance the adhesion of polymers like polystyrene to glass surfaces, offering potential in adhesive technologies. []

- Optical devices: When incorporated into a crystal structure, its photomechanical response can be used to manipulate light propagation and create dynamic optical gratings. []

- Switchable CPL materials: When co-assembled with specific chiral gelators and fluorescent molecules, it can form supramolecular gels exhibiting switchable circularly polarized luminescence controlled by light, offering potential for advanced optical materials. []

Q4: How can researchers measure and quantify the photochromic activity of this compound?

A4: Researchers employ various techniques to characterize and quantify the photochromic behavior of this compound:

- UV-Vis spectroscopy: This technique is commonly used to monitor the changes in absorbance spectra upon irradiation with different wavelengths of light, allowing researchers to determine the kinetics of photoisomerization and calculate quantum yields. [, ]

- Laser Flash Photolysis: This technique enables the study of transient species formed during photoisomerization, providing insights into the reaction mechanism and kinetics. []

- Fluorescence spectroscopy: This technique is particularly useful when studying systems where this compound interacts with fluorescent molecules, allowing researchers to investigate energy transfer processes and their dependence on the photochromic state. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.